molecular formula C17H16FN5O2 B2934490 3-(2-fluorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887461-65-6

3-(2-fluorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2934490
CAS RN: 887461-65-6
M. Wt: 341.346
InChI Key: JNYFJISQOYJPLI-UHFFFAOYSA-N
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Description

The compound “3-(2-fluorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule that contains several functional groups, including an imidazole ring and a purine ring. The presence of these rings suggests that this compound may have biological activity, as both imidazole and purine are common structures in many biologically active molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of a fluorine atom could affect the compound’s reactivity and stability .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antidepressant and Anxiolytic Potential : A study focused on synthesizing and evaluating 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their serotonin receptor affinity and phosphodiesterase inhibitor activity. A compound demonstrated potential antidepressant effects in mice, suggesting its relevance for antidepressant and/or anxiolytic applications (Zagórska et al., 2016).

Molecular Docking and Structure-Activity Relationships

  • Adenosine Receptor and MAO-B Inhibition : Novel compounds based on the imidazo[2,1-f]purine structure showed dual-target action by antagonizing A2A adenosine receptors and inhibiting monoamine oxidase B (MAO-B), with implications for treating neurodegenerative diseases like Parkinson's disease (Załuski et al., 2019).

Chemical Structure and Reactivity

  • Regioselective N-Alkylation : Research into the regioselectivities of N-alkylations for imidazopyridine derivatives highlights the chemical versatility and potential for further derivative synthesis of compounds within the imidazo[2,1-f]purine class, offering insights into their structural elucidation (Göker & Özden, 2019).

Anticonvulsant Activity

  • Exploring Isosteric Replacements : Studies have examined analogs of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine with isosteric replacements for anticonvulsant activity, contributing to the understanding of structure-activity relationships necessary for optimizing therapeutic efficacy in seizure disorders (Kelley et al., 1995).

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in initial studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c1-10-8-22-13-14(19-16(22)20(10)2)21(3)17(25)23(15(13)24)9-11-6-4-5-7-12(11)18/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYFJISQOYJPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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